molecular formula C23H23N5O3 B6441116 N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide CAS No. 2549029-91-4

N-[4-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B6441116
CAS No.: 2549029-91-4
M. Wt: 417.5 g/mol
InChI Key: OOQYJXWOGRBIIN-UHFFFAOYSA-N
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Description

N-[4-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a pyridine-pyrimidine core linked via an oxygenated piperidine scaffold. The molecule’s structure includes:

  • Acetamide moiety: Attached to a para-substituted phenyl ring.
  • Piperidine-1-carbonyl group: Bridges the phenyl ring to a pyrimidin-2-yloxy substituent.

Properties

IUPAC Name

N-[4-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16(29)27-20-4-2-18(3-5-20)22(30)28-12-8-21(9-13-28)31-23-25-14-19(15-26-23)17-6-10-24-11-7-17/h2-7,10-11,14-15,21H,8-9,12-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQYJXWOGRBIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities, suggesting that this compound may also target pathways involved in fibrosis.

Mode of Action

Based on the structure and the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding. This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.

Result of Action

Similar compounds have been found to exhibit anti-fibrotic activities, suggesting that this compound may also have similar effects. This could potentially include the inhibition of collagen synthesis or deposition, leading to a reduction in fibrosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key motifs with several derivatives reported in the literature:

Compound Name Core Structure Differences Key Functional Groups Reference
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole ring, fluorophenyl, methylsulfinyl substituent Acetamide, pyridyl, sulfoxide
N-[5-(Phenylamino)-2,4-pentadienylidene]aniline hydrochloride Conjugated diene, aniline backbone Acetamide, phenylamino
Gliflumide (N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-(4-{[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl}phenyl)acetamide) Sulfamoyl linker, branched alkyl substituent Acetamide, pyrimidine, fluorophenyl
N-{4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenyl}-acetamide Thienopyrimidine core, morpholine, methanesulfonyl-piperazine Acetamide, thienopyrimidine, sulfonyl

Key Observations :

  • The target compound’s pyridin-4-yl-pyrimidine system distinguishes it from imidazole (e.g., ) or thienopyrimidine (e.g., ) cores.
  • The piperidine-1-carbonyl linker contrasts with sulfamoyl (Gliflumide ) or sulfonyl ( ) groups, which may alter pharmacokinetics.
Physicochemical Properties

Data from structurally related acetamides (melting points, molecular weights, solubility):

Compound Molecular Weight Melting Point (°C) Substituent Effects Reference
Target Compound ~495 (estimated) Not reported Pyridin-4-yl enhances polarity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 466–545 268–287 Electron-withdrawing groups (Cl, NO2) ↑ mp
N-[5-Methyl-2-pyridyl]acetamide 164.2 Not reported Methyl group ↓ solubility
Gliflumide 529.6 Not reported Sulfamoyl group ↑ hydrophilicity

Key Observations :

  • The target compound’s molecular weight (~495) aligns with mid-sized kinase inhibitors.
  • Substituents like pyridin-4-yl may enhance water solubility compared to hydrophobic groups (e.g., 2-methylpropyl in Gliflumide ).

Key Observations :

  • The target compound’s pyrimidine-piperidine scaffold resembles kinase inhibitor pharmacophores (e.g., imidazole acyl ureas ).
  • Lack of sulfonyl/sulfamoyl groups (cf. Gliflumide ) may reduce off-target interactions.

Key Challenges :

  • Multi-step syntheses (common in acetamide derivatives) may limit scalability .
  • Piperidine functionalization requires precise control to avoid stereochemical impurities.

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